D-Mannitol-2-13C
Overview
Description
D-Mannitol-2-13C: is a stable isotope-labeled compound used in various scientific research fields. The compound is a derivative of arabino-hexitol, where the carbon-2 position is enriched with the carbon-13 isotope. This labeling allows for detailed studies in metabolic pathways, molecular interactions, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol-2-13C typically involves the incorporation of carbon-13 into the arabino-hexitol structure. One common method is the use of labeled glucose as a starting material. The glucose undergoes a series of chemical reactions, including reduction and isomerization, to yield the desired labeled hexitol. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic enrichment. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions: D-Mannitol-2-13C can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group transformation
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, D-Mannitol-2-13C is used as a tracer in metabolic studies. Its isotopic label allows researchers to track the compound’s transformation and interaction within various chemical pathways .
Biology: In biological research, the compound is used to study metabolic flux and enzyme kinetics. The carbon-13 label provides a means to monitor the incorporation and utilization of the compound in biological systems .
Medicine: In medical research, this compound is used in diagnostic imaging and metabolic studies. Its isotopic label helps in understanding disease mechanisms and developing targeted therapies .
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique isotopic properties make it valuable for studying reaction mechanisms and optimizing production methods .
Mechanism of Action
The mechanism of action of D-Mannitol-2-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows for the detailed study of molecular interactions and transformations. The compound’s molecular targets and pathways include glycolysis, the pentose phosphate pathway, and the Krebs cycle. By monitoring the labeled carbon, researchers can gain insights into the compound’s role and effects within these pathways .
Comparison with Similar Compounds
D-Glucose-1-~13~C: Another isotopically labeled glucose derivative used in metabolic studies.
D-Glucose-6-~13~C: Labeled at the carbon-6 position, used for similar applications as D-Mannitol-2-13C.
D-Glucose-1,2-~13~C₂: Labeled at both carbon-1 and carbon-2 positions, providing more detailed insights into metabolic pathways.
Uniqueness: this compound is unique due to its specific labeling at the carbon-2 position, which allows for targeted studies of specific metabolic transformations. This specificity makes it particularly valuable for research requiring precise tracking of molecular changes .
Biological Activity
D-Mannitol-2-13C is a stable isotope-labeled form of mannitol, a sugar alcohol that plays significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on microbial pathogens, and its applications in research.
Overview of D-Mannitol
D-Mannitol is a naturally occurring sugar alcohol found in various fruits and vegetables. It is primarily used in the food industry as a sweetener and in pharmaceutical formulations as an excipient. The 13C labeling of mannitol allows for advanced metabolic tracing studies, providing insights into its biological functions and interactions within living organisms.
Non-Metabolism by Mammalian Cells
Research indicates that mammalian cells, including murine macrophages (RAW264.7) and human epithelial cells (HeLa), are unable to metabolize mannitol. A study utilizing liquid chromatography-mass spectrometry (LC-MS) demonstrated that when exposed to uniformly labeled this compound, there was no incorporation into cellular metabolites, unlike glucose which was readily assimilated . This finding highlights the unique metabolic role of mannitol in non-mammalian systems.
Pathogen Interactions
D-Mannitol has been shown to play a crucial role in the metabolism of certain pathogens. For instance, Staphylococcus aureus utilizes mannitol for survival under stress conditions. The enzyme mannitol-1-phosphate dehydrogenase (M1PDH) is essential for this process, allowing the bacteria to withstand osmotic pressure and oxidative stress during infections. Knockout studies indicated that strains lacking M1PDH exhibited reduced virulence and stress tolerance when treated with mannitol .
Similarly, Cryptococcus neoformans, a pathogenic fungus, secretes mannitol during infection. Mannitol-deficient mutants showed diminished pathogenicity compared to wild-type strains, suggesting that mannitol secretion contributes to the organism's virulence and ability to cope with oxidative stress .
Case Study 1: Mannitol in Bacterial Metabolism
A study investigated the metabolic pathways of Salmonella enterica using this compound as a tracer. The results revealed that while mammalian cells could not utilize mannitol, Salmonella could derive carbon from it when infecting host cells. This study employed isotopic tracing to elucidate the metabolic routes taken by Salmonella, providing insights into potential therapeutic targets for controlling infections .
Case Study 2: Mannitol and Fungal Pathogenicity
Another significant study focused on the role of mannitol in fungal pathogens like Cladosporium fulvum. The production of mannitol was linked to the pathogenicity of this tomato pathogen; mutants unable to produce mannitol were found to be non-pathogenic, underscoring the importance of this sugar alcohol in fungal virulence during plant infections .
Table 1: Summary of Biological Activities Associated with this compound
Properties
IUPAC Name |
(2R,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-ZRXDASGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745690 | |
Record name | D-(2-~13~C)-arabino-Hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-69-0 | |
Record name | D-(2-~13~C)-arabino-Hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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